Physicochemical Characterization and Analytical Workflows for 5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
Physicochemical Characterization and Analytical Workflows for 5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Laboratory Whitepaper
Executive Summary and Chemical Identity
In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors, CNS-active agents, and anti-infectives. 5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one (CAS: 1379811-45-6) is a highly versatile, advanced building block [1]. Its unique structural architecture—combining a halogenated pyrimidine core with a cyclic aliphatic amine (pyrrolidine)—imparts specific physicochemical properties that require precise analytical handling.
As a Senior Application Scientist, I have designed this guide to move beyond basic structural data. Here, we will dissect the causality behind its physicochemical behavior, specifically focusing on its tautomeric dynamics, and provide self-validating laboratory protocols for its characterization and synthetic application.
Structural Dynamics: The Role of Tautomerism
A critical, often overlooked aspect of working with pyrimidin-4(1H)-ones is their dynamic structural equilibrium. This compound exists in a solvent-dependent tautomeric equilibrium between the pyrimidin-4(1H)-one (keto/lactam) form and the pyrimidin-4-ol (enol/lactim) form[2].
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Non-Polar Environments: In non-polar solvents (e.g., chloroform, toluene), the enol form can facilitate the formation of self-complementary intermolecular hydrogen-bonded dimers (DADA-ADAD arrays) [3]. This dimerization drastically alters the molecule's apparent solubility and leads to severe line broadening in spectroscopic analysis.
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Polar Environments: In polar aprotic solvents (e.g., DMSO) or aqueous media, the keto form is thermodynamically stabilized. The solvent acts as a strong hydrogen bond acceptor, disrupting dimer formation and stabilizing the compound as a discrete monomer [2].
Understanding this causality is paramount; failing to account for tautomerism will lead to misinterpretation of NMR spectra and erratic chromatographic retention times.
Core Physicochemical Properties
The following table summarizes the quantitative data and the structural rationale behind each metric.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₉H₁₂ClN₃O | Defines the exact atomic composition. |
| Molecular Weight | 213.66 g/mol | Low molecular weight ensures it is an ideal fragment/building block, leaving ample room for downstream pharmacophore addition without violating Lipinski’s Rule of 5. |
| Monoisotopic Mass | 213.0669 Da | The exact mass of the ³⁵Cl isotope, serving as the primary target for High-Resolution Mass Spectrometry (HRMS) identification. |
| LogP (Estimated) | ~1.8 - 2.2 | The lipophilic pyrrolidine and chloro groups balance the hydrophilic pyrimidinone core, resulting in optimal membrane permeability. |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | Falls well within the optimal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration and oral bioavailability. |
| H-Bond Donors / Acceptors | 1 / 3 | The N-H (donor) and N/O atoms (acceptors) provide a defined vector for kinase hinge-binding interactions. |
Self-Validating Analytical Protocols
To ensure data integrity, every analytical workflow must be a self-validating system. The following protocols are engineered to confirm the identity and purity of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one while actively mitigating the artifacts caused by its tautomeric nature.
Protocol A: High-Resolution LC-MS/MS Profiling
Objective: Confirm monoisotopic mass and assess compound purity.
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System Validation (The Blank): Prior to sample injection, run a 10 µL injection of the sample diluent (MeOH:H₂O) through the full gradient. Causality: This establishes a baseline and rules out column carryover from previous lipophilic analytes, ensuring the integrated peak area is exclusively from the target compound.
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Step 1: Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Acetonitrile. Dilute to a working concentration of 10 µg/mL using 0.1% Formic Acid (FA) in LC-MS grade water. Causality: Formic acid lowers the pH, acting as a proton source to ensure the basic pyrrolidine nitrogen is fully ionized, maximizing the signal-to-noise ratio in positive ion mode.
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Step 2: Chromatographic Separation: Utilize a C18 Reverse-Phase column (50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% FA in MeCN) against Mobile Phase A (0.1% FA in H₂O) over 5 minutes. Causality: The rapid gradient effectively separates the moderately lipophilic pyrimidine from highly polar synthetic impurities (e.g., unreacted aliphatic amines).
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Step 3: Mass Spectrometry (ESI+): Set the capillary voltage to 3.0 kV. Monitor for the primary [M+H]⁺ ion at m/z 214.07.
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Internal Validation (Isotopic Signature): Actively monitor the [M+H+2]⁺ peak at m/z 216.07. Causality: Because chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the presence of the 216.07 peak at approximately 33% the intensity of the 214.07 peak self-validates the presence of the 5-chloro substituent.
Protocol B: Nuclear Magnetic Resonance (NMR) Structural Elucidation
Objective: Confirm the regiochemistry of the pyrrolidine and methyl groups.
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System Validation: Calibrate the spectrometer using an internal Tetramethylsilane (TMS) standard (0.00 ppm) and verify the residual solvent peak.
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Step 1: Solvent Selection (Critical): Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ . Causality: As discussed, non-polar solvents like CDCl₃ promote hydrogen-bonded dimerization, which restricts molecular tumbling and causes severe NMR peak broadening [3]. DMSO-d₆ acts as a strong hydrogen bond acceptor, breaking these dimers, stabilizing the monomeric keto tautomer, and yielding sharp, quantifiable signals.
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Step 2: ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Causality: The 2-second delay ensures complete longitudinal relaxation of the methyl and pyrrolidine protons, preventing signal saturation and allowing for precise integration ratios (3H for the methyl group, 8H for the pyrrolidine ring).
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Step 3: ¹³C NMR Acquisition: Acquire 1024 scans with broadband proton decoupling. Causality: The quaternary carbons on the pyrimidine ring (C2, C4, C5, C6) have notoriously long relaxation times and lack attached protons for Nuclear Overhauser Effect (NOE) enhancement. A high scan count is mandatory to achieve an adequate signal-to-noise ratio for these critical core carbons.
Synthetic Utility and Workflow Visualization
In medicinal chemistry, 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one is rarely the final drug candidate; it is an intermediate. The 4-oxo group is relatively unreactive toward nucleophiles. To utilize this scaffold, chemists typically perform an electrophilic activation, treating the compound with Phosphorus Oxychloride (POCl₃) to convert the 4-oxo group into a 4-chloro derivative. This activates the 4-position for subsequent Nucleophilic Aromatic Substitution (SNAr) with various anilines or alcohols, a standard workflow in the synthesis of targeted kinase inhibitors.
Fig 1: Analytical and synthetic workflow for 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one.
References
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Molport. "5-chloro-4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | 1379811-45-6". Molport Chemical Database. Retrieved from:[Link]
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Li, Y., et al. "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array". Organic Letters, American Chemical Society (2020). Retrieved from:[Link]
